molecular formula C25H27N3O B2631592 3,3-diphenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 2310144-99-9

3,3-diphenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

Katalognummer: B2631592
CAS-Nummer: 2310144-99-9
Molekulargewicht: 385.511
InChI-Schlüssel: XLNQJVYMMCFGEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features an 8-azabicyclo[3.2.1]octane core, a propan-1-one group substituted with two phenyl groups at the 3-position, and a pyrazole ring at the 3-position of the bicyclic scaffold. The pyrazole substituent may participate in hydrogen bonding or act as a bioisostere for heterocyclic pharmacophores.

Eigenschaften

IUPAC Name

3,3-diphenyl-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c29-25(18-24(19-8-3-1-4-9-19)20-10-5-2-6-11-20)28-21-12-13-22(28)17-23(16-21)27-15-7-14-26-27/h1-11,14-15,21-24H,12-13,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNQJVYMMCFGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one typically involves multiple steps. One common method includes the condensation of acetophenone with pyrazole aldehyde in the presence of a base such as barium hydroxide . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-diphenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

3,3-diphenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3-diphenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its cytotoxic activity may be due to the inhibition of key enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

  • Core structure : Presence of the 8-azabicyclo[3.2.1]octane scaffold.
  • Substituents : Variations in the ketone-linked side chain and heterocyclic groups.
  • Pharmacological implications : Differences in solubility, receptor binding, and metabolic stability.

Analogs and Comparative Data

Compound Name / ID Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Source (Evidence ID)
Target Compound : 3,3-Diphenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one C₂₄H₂₃N₃O ~369.47* Reference compound
BK65786 : 3-(4-Fluoro-3-methylphenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one C₂₀H₂₄FN₃O 341.42 Single phenyl ring substituted with fluoro and methyl groups
BK63156 : 3-(4-Methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one C₁₉H₂₄N₄O₂ 340.42 Triazole substituent instead of pyrazole; methoxyphenyl group
Maraviroc : 4,4-Difluoro-N-[(1S)-3-{(1R,3S,5S)-3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]cyclohexanecarboxamide C₃₈H₄₉F₂N₇O 513.67 Triazole substituent; difluorocyclohexane carboxamide tail
Izencitinibum : 3-[(1R,3s,5S)-3-({7-[(5-Methyl-1H-pyrazol-3-yl)amino]-1,6-naphthyridin-5-yl}amino)-8-azabicyclo[3.2.1]octan-8-yl]propanenitrile C₂₂H₂₆N₈ 402.49 Propanenitrile chain; naphthyridine-pyrazole hybrid substituent

*Estimated based on structural formula.

Detailed Analysis of Structural and Functional Differences

BK65786 (C₂₀H₂₄FN₃O)
  • Structural divergence : Replaces one phenyl group in the target compound with a 4-fluoro-3-methylphenyl moiety.
  • Implications : The electron-withdrawing fluoro group may enhance metabolic stability, while the methyl group increases steric bulk. Reduced lipophilicity compared to the diphenyl analog could affect membrane permeability .
BK63156 (C₁₉H₂₄N₄O₂)
  • Structural divergence : Uses a triazole ring instead of pyrazole and a methoxyphenyl group.
  • The methoxy group improves solubility but may reduce binding affinity due to steric effects .
Maraviroc (C₃₈H₄₉F₂N₇O)
  • Structural divergence : Incorporates a triazole-substituted azabicyclo core linked to a difluorocyclohexane carboxamide.
  • Implications : The carboxamide tail and fluorine atoms optimize CCR5 receptor antagonism, demonstrating the scaffold's versatility in targeting GPCRs .
Izencitinibum (C₂₂H₂₆N₈)
  • Structural divergence : Features a propanenitrile chain and a naphthyridine-pyrazole hybrid substituent.
  • Implications : The nitrile group enhances electrophilicity for covalent binding, while the extended aromatic system may improve kinase inhibition .

Biologische Aktivität

3,3-Diphenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a synthetic compound that incorporates a pyrazole moiety and an azabicyclo structure, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C20H24N4O\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}

This structure features a propanone group linked to a diphenyl and a pyrazole ring, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes. Notably, it has been identified as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a critical role in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator .

1. Anti-inflammatory Effects

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, the compound has been shown to reduce inflammation in animal models by inhibiting the NAAA enzyme, thus preserving PEA levels at inflamed sites .

Table 1: Anti-inflammatory Activity Comparison

CompoundIC50 (μM)Mechanism
3,3-Diphenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one0.042NAAA inhibition
Diclofenac0.025COX inhibition

2. Analgesic Properties

In addition to its anti-inflammatory effects, this compound has demonstrated analgesic properties in various studies. The inhibition of NAAA not only reduces inflammation but also alleviates pain associated with inflammatory conditions .

3. Antimicrobial Activity

Some studies have explored the antimicrobial potential of pyrazole derivatives, including this compound. While specific data on 3,3-diphenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is limited, related compounds have shown effectiveness against various bacterial strains .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

Case Study 1: NAAA Inhibition
A study focused on the structure–activity relationship (SAR) of pyrazole azabicyclo compounds demonstrated that modifications to the core structure significantly enhance NAAA inhibitory activity, suggesting that similar modifications could be beneficial for improving the pharmacological profile of 3,3-diphenyl derivatives .

Case Study 2: Pain Management in Animal Models
In vivo studies using carrageenan-induced paw edema models showed that compounds with similar structures exhibited significant pain relief comparable to standard analgesics like ibuprofen and diclofenac .

Q & A

Q. What are the key synthetic challenges in preparing 3,3-diphenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one, and how can they be addressed?

Synthesis typically involves multi-step reactions requiring precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, the bicyclic 8-azabicyclo[3.2.1]octane framework must be functionalized with pyrazole and ketone groups in a stereospecific manner. Purification often employs chromatography or recrystallization to isolate high-purity products .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry and functional group placement, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR. Mass spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FT-IR) validate molecular weight and functional groups. X-ray crystallography may resolve ambiguities in stereochemical assignments .

Q. How does the pyrazole moiety influence the compound’s chemical stability?

The pyrazole ring enhances stability via aromaticity and hydrogen-bonding interactions. However, under acidic or oxidative conditions, the bicyclic amine component may undergo ring-opening reactions, necessitating pH-controlled storage and handling .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound for biological studies?

Chiral auxiliaries or asymmetric catalysis (e.g., using palladium or ruthenium catalysts) can enforce stereocontrol during key steps, such as the formation of the azabicyclo[3.2.1]octane scaffold. Monitoring enantiomeric excess via chiral HPLC or polarimetry is critical .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

Contradictions often arise from assay variability (e.g., differences in cell lines or receptor subtypes). Triangulate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) and computational docking to validate interactions with biological targets .

Q. How does the compound interact with CNS targets, and what experimental models are appropriate?

The azabicyclo[3.2.1]octane core resembles tropane alkaloids, suggesting potential affinity for dopamine or serotonin transporters. Use in vitro radioligand displacement assays (e.g., with 3H^{3}\text{H}-cocaine) and in vivo behavioral models (e.g., locomotor activity in rodents) to assess neuropharmacological effects .

Q. What are the implications of substituent variations on the pyrazole ring for pharmacological activity?

Introducing electron-withdrawing groups (e.g., -CF3_3) can modulate lipophilicity and target binding. Compare analogs using kinetic solubility assays and cytochrome P450 inhibition screens to balance potency and metabolic stability .

Methodological Considerations

Q. How should researchers design stability studies under physiological conditions?

Conduct accelerated degradation studies in buffers (pH 1.2–7.4) at 37°C, monitoring decomposition via HPLC-UV. Identify degradation products using LC-MS and adjust formulation strategies (e.g., lyophilization or enteric coatings) accordingly .

Q. What computational tools predict the compound’s ADMET properties?

Use QSAR models (e.g., SwissADME or ADMETLab) to estimate permeability (LogP), bioavailability, and toxicity. Molecular dynamics simulations can further explore membrane interaction dynamics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.